molecular formula C10H10N2O3 B2985080 2-acetyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione CAS No. 870692-82-3

2-acetyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione

Cat. No. B2985080
CAS RN: 870692-82-3
M. Wt: 206.201
InChI Key: XZEKLDSAYFPKLQ-UHFFFAOYSA-N
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Description

2-acetyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione, also known as 2-AMPP, is a heterocyclic compound that has been studied for its potential applications in the fields of biochemistry and medicinal chemistry. It is an important building block for the synthesis of a wide range of compounds, including drugs and pharmaceuticals. In addition, it has been used as a ligand in the synthesis of metal complexes and as a catalyst in organic synthesis. The structure of 2-AMPP is shown in Figure 1.

Scientific Research Applications

Structural Analysis and Molecular Interactions

Compounds within the family of pyrrolidine diones, such as "1-Benzyl-2,5-dioxopyrrolidine-3,4-diyl diacetate," have been studied for their unique structural properties. The analysis reveals the twisted conformation of the pyrrolidine-2,5-dione ring and the orientation of acetyl groups, highlighting the molecule's potential in structural biology and material science research (Caracelli et al., 2010).

Synthetic Pathways and Derivatives

Research on the synthesis of pyrrolidine-2,4-diones (tetramic acids) and their derivatives provides valuable insights into novel synthetic routes and potential applications in organic synthesis. These compounds serve as building blocks for creating diverse molecular structures, which can be utilized in developing new materials, catalysts, or bioactive molecules (Mulholland, Foster, & Haydock, 1972).

Molecular Dynamics and Computational Studies

Theoretical studies on molecules like "1-[(Pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione" offer insights into their equilibrium geometry, vibrational spectra, and electronic structure. Such computational analyses are crucial for understanding the antioxidant activity and electronic properties of these compounds, contributing to the fields of computational chemistry and molecular design (Boobalan et al., 2014).

properties

IUPAC Name

2-acetyl-3-methyl-1,7-dihydropyrrolo[3,2-c]pyridine-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-4-8-6(11-9(4)5(2)13)3-7(14)12-10(8)15/h11H,3H2,1-2H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEKLDSAYFPKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C(=O)NC(=O)C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-acetyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione

CAS RN

870692-82-3
Record name 2-acetyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione
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